molecular formula C20H23FN2O5S2 B2499009 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-85-2

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2499009
CAS No.: 898452-85-2
M. Wt: 454.53
InChI Key: XGNVPUYSQLCARB-UHFFFAOYSA-N
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Description

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a diazaspirodecane and an oxa ring, with sulfonyl and tosyl groups attached to the structure. The presence of the fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be critical to achieving an efficient and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The sulfonyl and tosyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler spirocyclic compounds with fewer functional groups.

Mechanism of Action

The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl and tosyl groups can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[45]decane lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNVPUYSQLCARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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